2-phenoxy-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDLQYRJVGPCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(prop-2-en-1-yl)acetamide typically involves the reaction of phenoxyacetic acid with prop-2-en-1-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allylamine group (–NH–CH₂–CH=CH₂) participates in nucleophilic substitutions, particularly at the α-carbon adjacent to the amide carbonyl. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to yield N-acylated products, enhancing lipophilicity .
Example Reaction Pathway
Condensation Reactions
The allyl group (–CH₂–CH=CH₂) enables participation in Claisen-Schmidt condensations. For instance, when reacted with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol/KOH, it forms α,β-unsaturated ketones .
Key Data
| Aldehyde | Product Structure | Reaction Time | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Chalcone derivative | 12 h | 55% |
Hydrolysis and Stability
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Forms 2-phenoxyacetic acid and allylamine hydrochloride .
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Basic Hydrolysis : Produces 2-phenoxyacetate and allylamine .
Kinetic Parameters
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH | 1.8 × 10⁻⁴ | 64 min |
Radical Polymerization
The allyl group undergoes radical-initiated polymerization in the presence of AIBN (azobisisobutyronitrile) at 70°C, forming cross-linked polyacrylamide networks . This property is exploited in hydrogel synthesis for biomedical applications.
Electrophilic Aromatic Substitution
The phenoxy ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the ether oxygen. For example, nitration with HNO₃/H₂SO₄ yields 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide .
Regioselectivity
| Electrophile | Major Product | Yield |
|---|---|---|
| NO₂⁺ | Para-nitro derivative | 72% |
| SO₃H⁺ | Para-sulfo derivative | 65% |
Oxidation Reactions
The allyl group is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid) in DCM, yielding 2-phenoxy-N-(oxiran-2-ylmethyl)acetamide . This epoxide intermediate is valuable for further ring-opening reactions.
Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| m-CPBA | DCM | 0°C → RT | 85% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the allyl group, forming cyclobutane-linked dimers . This reaction is solvent-dependent, with higher yields observed in non-polar solvents like hexane.
Scientific Research Applications
Pharmacological Applications
Anti-arrhythmic Properties
Research indicates that derivatives of 2-phenoxy-N-(prop-2-en-1-yl)acetamide exhibit significant anti-arrhythmic activity. In laboratory tests, compounds similar to this structure have been shown to restore normal cardiac rhythm in animal models experiencing induced ventricular tachycardia. The effectiveness of these compounds is quantified by measuring the percentage of reversion to normal rhythm, with high activity indicated by complete or near-complete restoration .
Neuroprotective Effects
The phenoxy group present in the compound has been linked to neuroprotective properties. Studies have demonstrated that phenoxy-containing compounds can inhibit pathways associated with neurodegeneration, such as those involving tau proteins. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's . For instance, compounds with similar structures have shown efficacy in ameliorating taupathic neuritis and preventing the formation of tau aggregates, which are critical in neurodegeneration .
Chemical Intermediates in Drug Development
Synthesis of Novel Agents
this compound serves as a chemical intermediate in synthesizing various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different receptors and pathways. For example, it has been utilized in synthesizing dual inhibitors for CSF1R and DAPK1, which are relevant in cancer therapy due to their roles in tumor progression and immune response modulation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares 2-phenoxy-N-(prop-2-en-1-yl)acetamide with structurally related compounds, emphasizing functional group differences and their implications:
| Compound Name | Key Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|
| N-Phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide | Sulfonyl group replaces phenoxy; allyl retained | Enhanced electrophilicity for nucleophilic substitutions; potential protease inhibition | |
| 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide | Thiazole ring replaces phenoxy | Bioactivity in antimicrobial/anticancer research due to thiazole’s heterocyclic nature | |
| (S)-N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide | Methyl-substituted phenoxy; branched chain | Improved metabolic stability; CNS drug candidate | |
| N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | Dichloro and CF₃ groups; allyl retained | Herbicidal activity; halogenated groups enhance lipid membrane penetration | |
| 2-{[4-Oxo-3-(prop-2-en-1-yl)-pyrimidoindol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide | Pyrimidoindole core; allyl and thioether | Anticancer potential via DNA intercalation |
Key Differentiators of this compound
Phenoxy vs. Sulfonyl/Thiazole: The phenoxy group enables π-π stacking with aromatic biological targets (e.g., enzyme active sites), unlike the sulfonyl group in N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide, which prioritizes hydrogen bonding and polarity . Thiazole-containing analogs (e.g., 2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide) exhibit distinct bioactivity due to thiazole’s metal-chelating properties, absent in the phenoxy variant .
Allyl Group Reactivity: The allyl group in this compound allows for polymerization (e.g., radical-initiated crosslinking) or conjugation (e.g., thiol-ene click chemistry), similar to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide .
Compared to pyrimidoindole derivatives (), this compound lacks a fused heterocyclic system, likely diminishing DNA-targeted activity but improving solubility .
Biological Activity
2-Phenoxy-N-(prop-2-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features a phenoxy group attached to an acetamide moiety with a prop-2-en-1-yl substituent. This configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound derivatives. For instance, a study highlighted the effectiveness of a specific derivative (5c) against breast cancer (MCF7) and laryngeal cancer (HEP2) cell lines, reporting IC50 values of 9.5 µg/mL and 12 µg/mL, respectively. These values are comparable to doxorubicin, a standard chemotherapeutic agent . The mechanism of action involves the induction of apoptosis and the downregulation of key proteins associated with cell proliferation and survival, such as Survivin and AKT1 .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5c | MCF7 | 9.5 | Apoptosis induction, downregulation of Survivin |
| 5c | HEP2 | 12 | Apoptosis induction, downregulation of AKT1 |
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of this compound have also demonstrated anti-inflammatory effects. A study indicated that certain phenoxyacetamide derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and COX-2 in treated cells . The modulation of these inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.
Analgesic Activity
The analgesic properties of this compound have been explored alongside its anti-inflammatory effects. Compounds with halogen substitutions on the aromatic ring have shown promising analgesic activity in various models, suggesting that modifications can enhance therapeutic efficacy .
Study on MCF7 and HEP2 Cells
In a detailed investigation involving MCF7 and HEP2 cells, researchers found that treatment with compound 5c led to significant reductions in the expression levels of several key proteins involved in cell survival and inflammation. Notably, the expression levels of Bcl2 (an anti-apoptotic protein) were significantly decreased, indicating a shift towards apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that electron-donating groups such as methoxy (-OCH₃) significantly enhance the cytotoxicity of phenoxyacetamide derivatives. For example, compounds with methoxy substitutions exhibited IC50 values as low as 0.73 µM against liver carcinoma cell lines (HEPG2), demonstrating superior potency compared to their unsubstituted counterparts .
Research Findings Summary
The biological activities of this compound derivatives can be summarized as follows:
| Activity Type | Key Findings |
|---|---|
| Anticancer | Effective against MCF7 (IC50: 9.5 µg/mL), HEP2 (IC50: 12 µg/mL); induces apoptosis |
| Anti-inflammatory | Inhibits IL-1β and COX-2 expression |
| Analgesic | Exhibits significant analgesic effects |
Q & A
Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(prop-2-en-1-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phenoxyacetic acid derivatives can react with propargylamine under coupling agents like DCC (dicyclohexylcarbodiimide). Intermediates are purified using column chromatography (e.g., CH₂Cl₂/Et₂O gradients) and characterized via NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How is crystallographic data for this compound analyzed to resolve its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) with programs like SHELXL or SHELXTL is employed. Data collection involves refining parameters (e.g., Laue symmetry, space group determination via SHELXT), followed by iterative refinement of thermal displacement parameters and hydrogen bonding networks. WinGX/ORTEP is used for visualizing anisotropic displacement ellipsoids .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for the phenoxy group (δ 6.8–7.3 ppm), allyl protons (δ 4.7–5.3 ppm), and acetamide NH (δ ~10 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
- HRMS : Exact mass matching molecular formula (e.g., C₁₁H₁₁NO₂ requires [M+H]⁺ = 190.0868) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. The phenoxy ring’s para position is often more electrophilic due to resonance stabilization. Kinetic studies using Hammett plots or Fukui indices further validate regioselectivity .
Q. What strategies mitigate byproduct formation during the allylation of 2-phenoxyacetamide derivatives?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like over-alkylation.
- Catalytic Optimization : Use of Pd-catalyzed coupling instead of traditional SN2 pathways minimizes elimination byproducts.
- Purification : Gradient elution in HPLC or flash chromatography isolates the target compound from dimeric or oxidized impurities .
Q. How are kinetic isotope effects (KIEs) employed to study the hydrolysis mechanism of the acetamide group?
- Methodological Answer : Deuterated water (D₂O) or isotopically labeled substrates (e.g., [¹⁵N]-amide) are used to track hydrolysis rates. NMR or LC-MS monitors the incorporation of isotopes into products, distinguishing between acid-catalyzed (AAC2) and base-catalyzed (BAC2) mechanisms .
Q. What crystallographic challenges arise when resolving disordered allyl groups in this compound, and how are they addressed?
- Methodological Answer : Disorder in the prop-2-en-1-yl moiety is resolved via PART instructions in SHELXL, splitting occupancy between alternative conformers. Restraints (e.g., DFIX, SIMU) maintain reasonable geometry during refinement. Multi-temperature XRD (e.g., 100 K vs. 298 K) can stabilize dynamic disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
